molecular formula C18H20N2O4 B5138110 N,N'-bis(2-hydroxy-2-phenylethyl)oxamide

N,N'-bis(2-hydroxy-2-phenylethyl)oxamide

Cat. No.: B5138110
M. Wt: 328.4 g/mol
InChI Key: XHBVUDRUPLDGLD-UHFFFAOYSA-N
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Description

N,N'-bis(2-hydroxy-2-phenylethyl)oxamide is a symmetric oxamide derivative featuring two 2-hydroxy-2-phenylethyl substituents attached to the oxamide core. Oxamides are known for their versatility in coordination chemistry, polymer synthesis, and biological applications due to their ability to act as ligands or precursors for functional materials .

Properties

IUPAC Name

N,N'-bis(2-hydroxy-2-phenylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c21-15(13-7-3-1-4-8-13)11-19-17(23)18(24)20-12-16(22)14-9-5-2-6-10-14/h1-10,15-16,21-22H,11-12H2,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBVUDRUPLDGLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC(C2=CC=CC=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2-hydroxy-2-phenylethyl)oxamide typically involves the reaction of oxalic acid dihydrazide with 2-hydroxy-2-phenylethylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the oxamide bond. The reaction mixture is usually heated to promote the condensation reaction, and the product is purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of N,N’-bis(2-hydroxy-2-phenylethyl)oxamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically isolated through filtration and drying processes, ensuring it meets the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2-hydroxy-2-phenylethyl)oxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N’-bis(2-hydroxy-2-phenylethyl)oxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-bis(2-hydroxy-2-phenylethyl)oxamide involves its ability to interact with specific molecular targets. The hydroxy groups can form hydrogen bonds with biological molecules, while the oxamide core can coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key oxamide derivatives and their properties:

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Findings Source Citations
N,N'-bis(2-hydroxyethyl)oxamide 2-hydroxyethyl 176.17 Precursor for polymers (e.g., biodegradable polyoxazolines), pharmaceutical intermediates .
N,N′-bis[2-hydroxynaphthylidene]amino]oxamide (HAO) Hydrazone with naphthyl groups - Corrosion inhibitor for iron in NaCl solutions (88% efficiency at 5×10⁻⁴ M) .
N,N′-bis(2-pyridylmethyl)oxamide (2PMO) 2-pyridylmethyl - Ligand for hetero-binuclear La(III) complexes; DNA-binding studies .
N,N′-bis(2-hydroxyphenyl)oxamide 2-hydroxyphenyl - Explored for lysophosphatidic acid receptor antagonism; potential metabolic stability in drug design .
Oxamide None (parent compound) 88.07 Slow-release nitrogen fertilizer; reduces ammonia volatilization by 38–63% compared to urea .

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